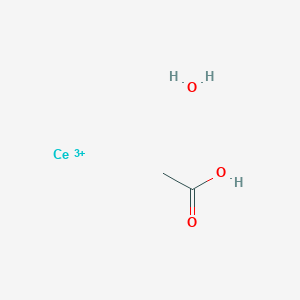
Acetic acid, cerium(3+) salt, hydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, cerium(3+) salt, hydrate (9CI): , also known as cerium(III) acetate hydrate, is a chemical compound with the molecular formula C₆H₉CeO₆. It is a cerium salt of acetic acid and is typically found in a hydrated form. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid, cerium(3+) salt, hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with acetic acid. The reaction typically involves dissolving cerium oxide or carbonate in acetic acid, followed by crystallization to obtain the hydrated salt.
Industrial Production Methods: In industrial settings, the production of acetic acid, cerium(3+) salt, hydrate involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetic acid, cerium(3+) salt, hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) compounds can be reduced back to cerium(III) using reducing agents.
Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates, nitrates, or other carboxylates.
Major Products Formed:
Oxidation: Cerium(IV) acetate or other cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: Various cerium complexes with different ligands.
Scientific Research Applications
Chemistry: Acetic acid, cerium(3+) salt, hydrate is used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: In biological research, it is used for its antioxidant properties and as a probe for studying cellular processes.
Industry: In industrial applications, it is used in the production of ceramics, glass, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which acetic acid, cerium(3+) salt, hydrate exerts its effects involves the interaction of cerium ions with molecular targets. Cerium(III) ions can participate in redox reactions, acting as both an oxidizing and reducing agent. This dual functionality allows it to modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Cerium(III) nitrate: Another cerium(III) salt with nitrate as the anion.
Cerium(III) chloride: A cerium(III) salt with chloride as the anion.
Cerium(III) sulfate: A cerium(III) salt with sulfate as the anion.
Uniqueness: Acetic acid, cerium(3+) salt, hydrate is unique due to its acetate anion, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cerium salts may not be as effective.
Properties
Molecular Formula |
C2H6CeO3+3 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
acetic acid;cerium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
InChI Key |
VYSROJNRRXTMES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.O.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















